

In-Depth Technical Guide to Triazophos-D5: Chemical Structure, Properties, and Methodologies

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Triazophos-D5**, a deuterated isotopologue of the organophosphate insecticide Triazophos. This document details its chemical structure, physicochemical properties, and mechanism of action as an acetylcholinesterase inhibitor. Furthermore, it outlines detailed experimental protocols for its analysis and a proposed synthetic pathway. The information is intended to serve as a valuable resource for researchers and professionals engaged in pesticide analysis, environmental science, and toxicology.

Chemical Identity and Physicochemical Properties

Triazophos-D5 is a stable isotope-labeled version of Triazophos, where five hydrogen atoms on the phenyl ring are replaced with deuterium. This labeling makes it an ideal internal standard for quantitative analysis of Triazophos in various matrices by mass spectrometry.

Table 1: Chemical Identifiers for **Triazophos-D5**



Identifier	Value	
Analyte Name	Triazophos D5 (Phenyl D5)	
CAS Number	1773496-62-0	
Molecular Formula	C12H11D5N3O3PS	
Molecular Weight	318.34 g/mol	
IUPAC Name	diethoxy-[[1-(2,3,4,5,6- pentadeuteriophenyl)-1,2,4-triazol-3-yl]oxy]- sulfanylidene-λ ⁵ -phosphane	
SMILES	[2H]c1c([2H])c([2H])c(c([2H])c1[2H])n2cnc(OP(= S)(OCC)OCC)n2	
InChI	InChI=1S/C12H16N3O3PS/c1-3-16-19(20,17-4-2)18-12-13-10-15(14-12)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3/i5D,6D,7D,8D,9D	
Unlabeled CAS No.	24017-47-8	

Table 2: Physicochemical Properties of Triazophos (and Triazophos-D5)*



Property	Value	Reference(s)
Appearance	Pale yellow to yellowish-brown oily liquid	[1][2]
Melting Point	0-5 °C	[1][2]
Boiling Point	Decomposes at temperatures above 140 °C	[3]
Density	1.247 - 1.25 g/cm³ at 20 °C	
Vapor Pressure	2.9 x 10 ⁻⁶ mm Hg at 30 °C	_
Water Solubility	30-40 mg/L at 20 °C	
Solubility in Organic Solvents (at 20 °C)	Readily soluble in acetone, dichloromethane, methanol, isopropanol, and ethyl acetate (>500 g/L); n-hexane (11.1 g/L)	
logP (Octanol-Water Partition Coefficient)	3.34 - 3.55	-
pKa (Predicted)	-0.15 ± 0.50	

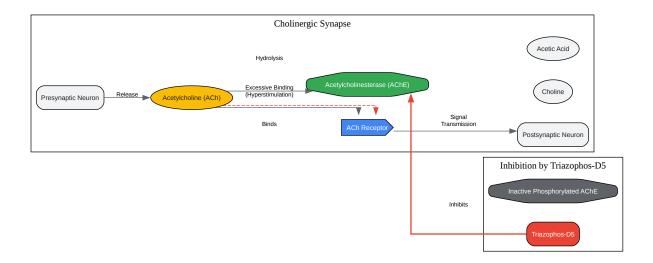
^{*}Physicochemical properties are for the unlabeled Triazophos, as isotopic labeling with deuterium is not expected to significantly alter these values.

Mechanism of Action: Acetylcholinesterase Inhibition

Triazophos, like other organophosphate pesticides, exerts its toxic effects primarily through the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system, where it catalyzes the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process terminates the nerve signal at cholinergic synapses.



The organophosphate group of Triazophos is a potent electrophile that reacts with the serine hydroxyl group in the active site of AChE, leading to the formation of a stable, phosphorylated enzyme. This covalent modification inactivates the enzyme, preventing it from breaking down acetylcholine. The resulting accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, causing a range of neurotoxic effects, including tremors, convulsions, paralysis, and ultimately, death.



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Figure 1. Mechanism of Acetylcholinesterase Inhibition by Triazophos-D5.

Experimental Protocols Synthesis of Triazophos-D5 (Proposed Route)

Foundational & Exploratory





A detailed, published experimental protocol for the synthesis of **Triazophos-D5** is not readily available. However, based on the known synthesis of Triazophos and general methods for isotopic labeling, a plausible synthetic route is proposed. The key is the synthesis of the deuterated precursor, 1-phenyl-d5-3-hydroxy-1H-1,2,4-triazole.

Step 1: Synthesis of 1-Phenyl-d5-3-hydroxy-1H-1,2,4-triazole

This precursor can be synthesized from deuterated aniline (aniline-d5) and ethyl carbamate, followed by cyclization.

- Reaction of Aniline-d5 with Phosgene: Aniline-d5 is reacted with phosgene to form phenyl-d5 isocyanate.
- Formation of Hydrazine Carboxamide: The resulting isocyanate is then reacted with hydrazine to form 1-(phenyl-d5)semicarbazide.
- Cyclization: The semicarbazide undergoes cyclization in the presence of a suitable reagent, such as formamide or by heating, to yield 1-phenyl-d5-1H-1,2,4-triazol-3(2H)-one.

 Tautomerization will lead to the desired 1-phenyl-d5-3-hydroxy-1H-1,2,4-triazole.

Step 2: Synthesis of Triazophos-D5

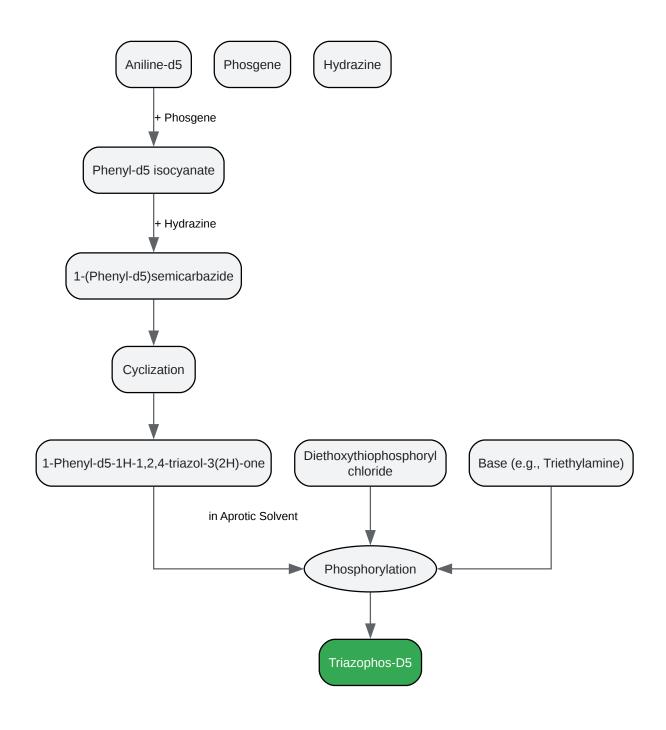
The final step involves the reaction of the deuterated triazole with diethoxythiophosphoryl chloride.

- Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 1-phenyl-d5-3-hydroxy-1H-1,2,4-triazole in a suitable aprotic solvent such as acetone or acetonitrile.
- Base Addition: Add a stoichiometric amount of a base, such as triethylamine or potassium carbonate, to the solution to deprotonate the hydroxyl group of the triazole.
- Phosphorylation: Cool the reaction mixture in an ice bath and slowly add diethoxythiophosphoryl chloride dropwise while maintaining the temperature below 10 °C.
- Reaction Completion and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by



TLC or GC). Filter the reaction mixture to remove the salt byproduct. The filtrate is then concentrated under reduced pressure.

• Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure **Triazophos-D5**.



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Figure 2. Proposed Synthetic Workflow for Triazophos-D5.

Analytical Method: Quantification of Triazophos in Agricultural Products by LC-MS/MS

This protocol describes a general method for the extraction and quantification of Triazophos from a fruit or vegetable matrix using **Triazophos-D5** as an internal standard.

3.2.1. Sample Preparation (QuEChERS Method)

- Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
- Internal Standard Spiking: Add a known amount of Triazophos-D5 solution in acetonitrile.
- Extraction: Add 10 mL of acetonitrile and vortex for 1 minute. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and vortex vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18). Vortex for 30 seconds.
- Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
- Filtration: Filter the supernatant through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.

3.2.2. LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 μm).
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).







Flow Rate: 0.3 mL/min.

Injection Volume: 5 μL.

• Mass Spectrometry (MS/MS):

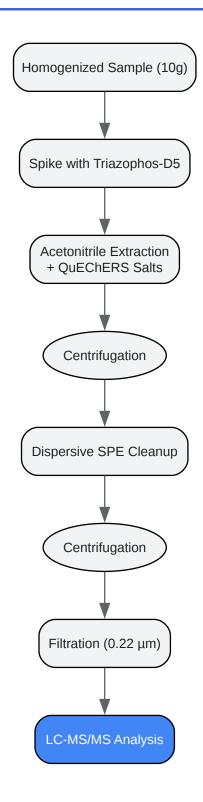
o Ionization Mode: Positive Electrospray Ionization (ESI+).

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

- Triazophos: Monitor at least two transitions (e.g., precursor ion m/z 314.1 -> product ions).
- **Triazophos-D5**: Monitor the corresponding transition (e.g., precursor ion m/z 319.1 -> product ions).
- Quantification: The concentration of Triazophos is determined by comparing the peak area
 ratio of the analyte to the internal standard (Triazophos-D5) against a calibration curve.





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Figure 3. Analytical Workflow for Triazophos Quantification.

Conclusion



Triazophos-D5 is an essential tool for the accurate and reliable quantification of Triazophos residues in various environmental and biological samples. This guide has provided a detailed summary of its chemical and physical properties, its mechanism of action as an acetylcholinesterase inhibitor, and practical experimental protocols for its synthesis and analytical application. The information presented herein is intended to support researchers in their efforts to monitor and understand the environmental fate and toxicological impact of this organophosphate pesticide.

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